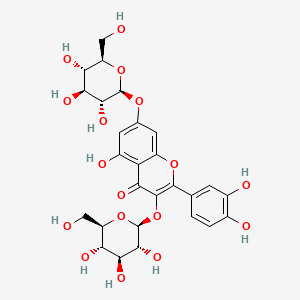

Quercetin 3,7-diglucoside

Description

Quercetin 3,7-diglucoside has been reported in Zea mays, Abies nephrolepis, and other organisms with data available.

See also: Agathosma betulina leaf (part of).

Properties

CAS No. |

6892-74-6 |

|---|---|

Molecular Formula |

C27H30O17 |

Molecular Weight |

626.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI Key |

BNSCASRSSGJHQH-DEFKTLOSSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Other CAS No. |

6892-74-6 |

Origin of Product |

United States |

Foundational & Exploratory

"Quercetin 3,7-diglucoside natural sources and distribution"

An In-depth Technical Guide to Quercetin 3,7-diglucoside: Natural Sources, Distribution, and Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a significant flavonoid glycoside. It details its natural occurrences, quantitative distribution, and the experimental protocols necessary for its extraction, isolation, and quantification. Furthermore, this guide visualizes key experimental workflows and associated biological pathways to support advanced research and development.

Introduction to this compound

This compound is a quercetin O-glucoside, where two β-D-glucosyl residues are attached at the 3 and 7 positions of the quercetin aglycone.[1] As a member of the flavonoid class of polyphenols, it is a plant metabolite found in various species.[1] Like other quercetin glycosides, it is investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. The glycosylation pattern significantly influences the bioavailability and metabolic fate of quercetin, making the study of specific glycosides like this compound crucial for understanding their therapeutic potential.

Natural Sources and Distribution

This compound has been identified in a variety of plant species. Its concentration and presence can vary significantly based on the plant part, maturation stage, and environmental conditions. While the compound is widely reported, precise quantitative data across different sources is limited in the current literature.

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Common Name | Plant Part(s) | Quantitative Data (mg/g Dry Weight) | References |

| Ficus carica L. | Common Fig | Leaves | Identified; concentration varies with maturity, declining after the initial growth phase. | [2][3][4] |

| Zea mays L. | Corn / Maize | - | Reported as a metabolite. | [1] |

| Abies nephrolepis | Khingan Fir | - | Reported as a metabolite. | [1] |

| Delphinium elatum | Candle Larkspur | Aerial Parts | Identified. | [5] |

| Trigonella foenum-graecum L. | Fenugreek | Leaves | A related compound, Quercetin-3-O-diglucoside-7-O-glucoside, has been isolated and characterized. | [6][7] |

| Agathosma betulina | Buchu | Leaf | Reported as a constituent. | [1] |

| Various Foods | Grape, Safflower, Hedge Mustard | - | Expected, but not quantified. |

Note: The table reflects the current availability of data. Many sources confirm the presence of the compound without providing absolute quantification.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and quantification of this compound from plant matrices.

Protocol for Extraction and Isolation

This protocol provides a general workflow for the extraction and purification of this compound, synthesized from common methodologies for flavonoid glycosides.

Objective: To extract and isolate this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Ficus carica leaves)

-

Solvents: 70-80% Methanol or Ethanol, Hexane (for defatting), Ethyl Acetate, Deionized Water

-

Rotary Evaporator

-

Column Chromatography setup

-

Stationary Phase: Sephadex LH-20 or Silica Gel

-

Mobile Phase for Column Chromatography: Methanol/Water or Chloroform/Methanol gradients

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC Developing Solvents (e.g., Chloroform:Methanol, 8:2 v/v)

-

UV lamp for visualization

Methodology:

-

Sample Preparation:

-

Shade-dry the fresh plant material (e.g., leaves) at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Defatting (Optional but Recommended):

-

Soak the dried powder in n-hexane for 24 hours to remove lipids and chlorophyll.

-

Filter the mixture and discard the hexane phase. Air-dry the plant residue.

-

-

Maceration/Soxhlet Extraction:

-

Submerge the defatted plant powder in 70% methanol or ethanol (e.g., 1:10 solid-to-solvent ratio).

-

Allow to macerate for 48-72 hours with occasional shaking, or perform extraction using a Soxhlet apparatus for 8-12 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

-

Solvent Evaporation:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

-

Fractionation (Liquid-Liquid Partitioning):

-

Resuspend the crude extract in deionized water.

-

Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as ethyl acetate. Quercetin glycosides are typically enriched in the ethyl acetate fraction.

-

Separate the phases using a separatory funnel and concentrate the desired fraction using a rotary evaporator.

-

-

Purification by Column Chromatography:

-

Prepare a column with Sephadex LH-20 or silica gel, equilibrated with the initial mobile phase (e.g., 100% methanol for Sephadex or a non-polar solvent for silica).

-

Dissolve the concentrated fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., decreasing chloroform and increasing methanol for silica gel, or introducing water for Sephadex).

-

Collect fractions of 5-10 mL and monitor them by TLC.

-

-

TLC Monitoring and Isolation:

-

Spot the collected fractions on a TLC plate alongside a quercetin standard (if available).

-

Develop the plate in an appropriate solvent system.

-

Visualize the spots under a UV lamp (254 nm and 365 nm).

-

Combine fractions that show a spot corresponding to the Rf value of the target compound.

-

Evaporate the solvent from the combined fractions to yield the purified compound. Further purification can be achieved via preparative HPLC if necessary.

-

Protocol for HPLC-DAD Quantification

This protocol outlines a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound.

Objective: To quantify the concentration of this compound in a prepared plant extract.

Instrumentation and Materials:

-

HPLC system with a DAD detector, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

HPLC-grade solvents: Acetonitrile (Solvent A), Water with 0.1% Formic Acid (Solvent B).

-

This compound analytical standard.

-

Syringe filters (0.45 µm).

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh a known amount of the dried extract (e.g., 10 mg).

-

Dissolve the extract in a known volume of methanol (e.g., 10 mL) to achieve a concentration of 1 mg/mL.

-

Sonicate the solution for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Example Gradient: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A; 30-35 min, 10% A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at 350 nm for flavonols. Record spectra from 200-400 nm to confirm peak identity.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time and UV spectrum with the analytical standard.

-

Calculate the concentration of the compound in the sample using the regression equation from the calibration curve.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Caption: General workflow for analysis of this compound.

Signaling Pathway Diagram

Quercetin glycosides, including Quercetin-3-O-diglucoside-7-O-glucoside, have demonstrated anti-inflammatory effects by modulating key signaling pathways.[6][7] The diagram below illustrates a simplified pathway showing the inhibition of pro-inflammatory mediators.

Caption: Anti-inflammatory action of Quercetin Glycosides.

References

- 1. This compound | C27H30O17 | CID 10121947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of maturity on phenolic composition and antioxidant activity of medicinally important leaves of Ficus carica L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:6892-74-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Showing Compound this compound (FDB016393) - FooDB [foodb.ca]

"chemical structure and properties of Quercetin 3,7-diglucoside"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-diglucoside is a naturally occurring flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for isolation, purification, and biological assessment are provided, alongside a summary of its quantitative properties. Furthermore, this guide elucidates the potential signaling pathways modulated by this compound, offering valuable insights for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as quercetin-3,7-O-β-diglucopyranoside, consists of a quercetin aglycone backbone with two glucose moieties attached at the 3 and 7 hydroxyl positions. The chemical structure and key identifiers are presented below.

Chemical Structure:

(Note: This is a simplified 2D representation. Glc represents a glucose moiety.)

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})-4H-chromen-4-one | PubChem[1] |

| Molecular Formula | C27H30O17 | PubChem[1] |

| Molecular Weight | 626.52 g/mol | PubChem[1] |

| CAS Number | 6892-74-6 | PubChem |

| Water Solubility | 4.71 g/L (Predicted) | FooDB |

| logP | -0.8 (Predicted) | FooDB |

| pKa (Strongest Acidic) | 7.08 (Predicted) | FooDB |

| Polar Surface Area | 285.75 Ų (Predicted) | FooDB |

| Hydrogen Bond Donors | 11 | FooDB |

| Hydrogen Bond Acceptors | 17 | FooDB |

| Rotatable Bond Count | 7 | FooDB |

Spectroscopic Data

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for this compound is available.

Table 2: LC-MS Data

| Parameter | Value | Source |

| Precursor Type | [M-H]- | PubChem[1] |

| Precursor m/z | 625 | PubChem[1] |

| Ionization | ESI | PubChem[1] |

| Collision Energy | 35V | PubChem[1] |

| Major Fragments (m/z) | 463, 301, 505 | PubChem[1] |

NMR Spectroscopy

Table 3: 1H and 13C NMR Data for Quercetin 3-O-β-D-glucopyranoside (in DMSO-d6)

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) | Source |

| Quercetin Moiety | |||

| 2 | 156.38 | - | [2] |

| 3 | 133.58 | - | [2] |

| 4 | 177.58 | - | [2] |

| 5 | 161.24 | 12.63, s | [2] |

| 6 | 98.76 | 6.19, d (2.0) | [2] |

| 7 | 164.29 | - | [2] |

| 8 | 93.73 | 6.39, d (2.0) | [2] |

| 9 | 156.25 | - | [2] |

| 10 | 103.97 | - | [2] |

| 1' | 120.71 | - | [2] |

| 2' | 115.32 | 7.57, d (2.1) | [2] |

| 3' | 145.0 | - | |

| 4' | 148.8 | - | |

| 5' | 116.4 | 6.83, d (8.5) | [2] |

| 6' | 122.2 | 7.58, dd (8.1, 2.1) | [2] |

| Glucose Moiety at C-3 | |||

| 1'' | 101.25 | 5.46, d (7.5) | [2] |

| 2'' | 71.60 | 3.07-3.59, m | [2] |

| 3'' | 70.82 | 3.07-3.59, m | [2] |

| 4'' | 66.06 | 3.07-3.59, m | [2] |

| 5'' | 74.14 | 3.07-3.59, m | [2] |

| 6'' | 62.98 | 3.07-3.59, m | [2] |

Biological Activities and Quantitative Data

This compound exhibits significant antioxidant and anti-inflammatory properties. The following table summarizes the available quantitative data for a closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside.[3]

Table 4: Biological Activity of Quercetin-3-O-diglucoside-7-O-glucoside

| Assay | IC50 / EC50 (µM) | Source |

| Antioxidant Activity | ||

| DPPH Radical Scavenging | 245.5 | [3] |

| ABTS Radical Scavenging | 68.8 | [3] |

| Anti-inflammatory Activity | ||

| Lipoxygenase Inhibition | 1270 | [3] |

| Hyaluronidase Inhibition | 619.64 | [3] |

Experimental Protocols

Isolation and Purification of Quercetin Glycosides from Plant Material

This protocol provides a general methodology for the extraction and purification of quercetin glycosides, which can be adapted for this compound.

dot

Caption: General workflow for the isolation and purification of quercetin glycosides.

Methodology:

-

Extraction:

-

Fractionation:

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[6]

-

-

Purification:

-

Subject the ethyl acetate fraction (typically rich in flavonoid glycosides) to column chromatography on silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.[5][6]

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC).

-

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound.[3]

dot

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Methodology:

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[3]

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 50 and 100 µM) for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS) (1.0 µg/mL) for 18 hours. Include vehicle-treated and LPS-only treated wells as negative and positive controls, respectively.[3]

-

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is indicative of NO production.[7]

-

-

IL-6 Assay:

-

Measure the concentration of Interleukin-6 (IL-6) in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.[3]

-

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways. Upon cellular uptake and deglycosylation to its aglycone form, quercetin, it can influence inflammatory and antioxidant responses.

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

Quercetin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

dot

Caption: Inhibition of NF-κB and MAPK pathways by Quercetin.

This compound, likely through its aglycone, is proposed to inhibit the phosphorylation of key kinases in the MAPK pathway (ERK, p38) and the IκB kinase (IKK) in the NF-κB pathway. This prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

Activation of the Nrf2 Antioxidant Pathway

Quercetin can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.

dot

References

- 1. This compound | C27H30O17 | CID 10121947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. tandfonline.com [tandfonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Isolation, purification and characterization of quercetin from Cucumis sativus peels; its antimicrobial, antioxidant and cytotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmp.ir [jmp.ir]

- 7. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid [mdpi.com]

In Vitro Antioxidant Activity of Quercetin Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of quercetin glycosides, with a specific focus on compounds structurally similar to Quercetin 3,7-diglucoside. This document compiles quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of experimental workflows and potential signaling pathways.

Quantitative Antioxidant Activity Data

The antioxidant capacity of quercetin glycosides has been evaluated using various in vitro assays. The following table summarizes the available quantitative data for a structurally related compound, Quercetin-3-O-diglucoside-7-O-glucoside (QG), isolated from fresh fenugreek leaves.[1][2][3][4] The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the respective assay.

| Antioxidant Assay | EC50 Value (µM) | Reference Compound | Reference EC50 (µM) |

| DPPH Radical Scavenging | 245.5 | Ascorbic Acid | 679.0 |

| ABTS Radical Scavenging | 68.8 | - | - |

EC50 (Median Effective Concentration) is the concentration of a substance that gives half-maximal response. A lower EC50 value indicates a higher antioxidant potency.[1][2]

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections describe the standard protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[5][6] The principle is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[5][6][7]

Methodology:

-

Reagent Preparation: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent like methanol or ethanol.[5][8] This stock solution is then diluted to a working concentration that exhibits a specific absorbance at its maximum wavelength (typically 517 nm).[7][8]

-

Reaction Mixture: Different concentrations of the test compound (e.g., this compound) are mixed with the DPPH working solution.[5]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[5][8][9] A decrease in absorbance indicates radical scavenging activity.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.[10] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of percent inhibition against concentration.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

-

ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[6][11] The mixture is kept in the dark at room temperature for 12-16 hours to allow for the completion of radical generation.[6][10][11]

-

Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[12]

-

Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.[12]

-

Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6-10 minutes).[12][13]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[12]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the EC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. in-vitro-anti-inflammatory-property-of-a-quercetin-3-o-diglucoside-7-o-glucoside-characterized-from-fresh-leaves-of-trigonella-foenum-graecum-l - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. nehu.ac.in [nehu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Screening for antiradical efficiency of 21 semi-synthetic derivatives of quercetin in a DPPH assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanisms of Quercetin 3,7-diglucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-diglucoside, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth analysis of the core anti-inflammatory mechanisms of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound as a modulator of inflammatory responses through its multifaceted action on enzymatic activity, cellular signaling cascades, and the production of inflammatory mediators.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1] Flavonoids, a class of polyphenolic compounds found in plants, have been extensively studied for their anti-inflammatory potential.[2] Quercetin and its glycosides are among the most promising of these compounds.[2] Glycosylation, as seen in this compound, can improve the bioavailability of quercetin, making its derivatives particularly relevant for pharmacological consideration.[3] This document focuses specifically on the anti-inflammatory mechanisms of this compound and related glycosides, providing a comprehensive resource for the scientific community.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are multifaceted, primarily involving the inhibition of pro-inflammatory enzymes, the suppression of reactive oxygen and nitrogen species, and the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Enzymes

This compound has been shown to directly inhibit enzymes that play a crucial role in the inflammatory cascade.

-

Lipoxygenase (LOX): This enzyme is involved in the metabolism of arachidonic acid to produce leukotrienes, which are potent inflammatory mediators.[1] Quercetin-3-O-diglucoside-7-O-glucoside has been identified as a potent inhibitor of lipoxygenase.[4][5][6]

-

Hyaluronidase: This enzyme degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition can help maintain tissue integrity during inflammation.[4][6]

Suppression of Inflammatory Mediators

In cellular models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound and its related glycosides have demonstrated the ability to suppress the production of key inflammatory mediators.

-

Reactive Oxygen Species (ROS): this compound significantly reduces the production of ROS, which act as signaling molecules that can amplify the inflammatory response.[3][7]

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Quercetin glycosides effectively suppress NO production in LPS-stimulated macrophages.[3][7]

-

Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines is a central aspect of the inflammatory response. This compound has been shown to inhibit the production of Interleukin-6 (IL-6).[3][7] Other related quercetin glycosides have also been found to suppress Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[8]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of inflammation. Quercetin has been shown to inhibit NF-κB activation, thereby preventing the transcription of numerous pro-inflammatory genes, including those for cytokines and iNOS.[9][10][11] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathways, including ERK, JNK, and p38, are also critical in mediating inflammatory responses. Quercetin and its glycosides have been shown to suppress the phosphorylation, and thus activation, of these kinases in response to inflammatory stimuli.[9][13][14] Specifically, Quercetin-3-O-β-D-glucuronide has been shown to suppress JNK and ERK signaling pathways.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related glycosides.

| Enzyme Inhibition | Compound | IC50 / Inhibition % | Concentration | Reference |

| Lipoxygenase | Quercetin-3-O-diglucoside-7-O-glucoside | 75.3 ± 1.6% | 10 mM | [1][4][6][15] |

| Quercetin-3-O-diglucoside-7-O-glucoside | IC50: 1.27 mM | [1] | ||

| Hyaluronidase | Quercetin-3-O-diglucoside-7-O-glucoside | 67.4 ± 4.0% | 2 mM | [1][4][6][15] |

| Antioxidant Activity | Compound | EC50 | Assay | Reference |

| Radical Scavenging | Quercetin-3-O-diglucoside-7-O-glucoside | 245.5 µM | DPPH | [1][4][7] |

| Quercetin-3-O-diglucoside-7-O-glucoside | 68.8 µM | ABTS | [1][4][7] |

| Inhibition of Inflammatory Mediators in LPS-stimulated RAW264.7 cells | Compound | Inhibition % | Concentration | Reference |

| ROS Production | Quercetin-3-O-diglucoside-7-O-glucoside | 50.1% | 100 µM | [3] |

| Quercetin-3-O-diglucoside-7-O-glucoside | 25.2% | 50 µM | [3] | |

| NO Production | Quercetin-3-O-diglucoside-7-O-glucoside | 80.2% | 100 µM | [3] |

| Quercetin-3-O-diglucoside-7-O-glucoside | 42.9% | 50 µM | [3] | |

| IL-6 Production | Quercetin-3-O-diglucoside-7-O-glucoside | Significant Inhibition | 100 µM | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the LOX enzyme.[1][10]

-

Reagents: Soybean lipoxygenase, linoleic acid, 0.2 M borate buffer (pH 9.0), test compound (this compound), and a reference inhibitor (e.g., quercetin or nordihydroguaiaretic acid).[1][3]

-

Procedure:

-

Prepare a reaction mixture containing the borate buffer and the lipoxygenase enzyme solution.

-

Add the test compound at various concentrations to the reaction mixture and incubate for 3 minutes at 25°C.[1]

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Monitor the increase in absorbance at 234 nm for 7 minutes, which corresponds to the formation of hydroperoxide.[1]

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

-

In Vitro Anti-inflammatory Assays in RAW264.7 Macrophages

These assays assess the effect of this compound on the production of inflammatory mediators in a cellular model of inflammation.[3]

-

Cell Culture: Culture RAW264.7 macrophage cells in appropriate media and conditions (e.g., 37°C in a 5% CO2 incubator).[1]

-

LPS Stimulation:

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.[4][16]

-

Reactive Oxygen Species (ROS) Production: Use a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.[5][6]

-

Cytokine (IL-6, TNF-α) Production: Quantify the concentration of cytokines in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][17]

-

Western Blot Analysis for Signaling Pathways

This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[18][19]

-

Cell Lysis: After treatment with this compound and LPS, lyse the RAW264.7 cells to extract total protein.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).[19]

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).[18]

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Suppressive Effect of Quercetin on Nitric Oxide Production from Nasal Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. in-vitro-anti-inflammatory-property-of-a-quercetin-3-o-diglucoside-7-o-glucoside-characterized-from-fresh-leaves-of-trigonella-foenum-graecum-l - Ask this paper | Bohrium [bohrium.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Quercetin-3- O- β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. Effect of quercetin on the production of nitric oxide in murine macrophages stimulated with lipopolysaccharide from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin 3,7-diglucoside: A Technical Guide to Its Discovery, Isolation, and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, initial isolation, and characterization of Quercetin 3,7-diglucoside. While the precise first report of its isolation is not readily apparent in contemporary databases, this document reconstructs the likely historical methods of its discovery based on the analytical techniques available in the mid-20th century, a period of significant activity in flavonoid research. Furthermore, it details modern, refined protocols for its extraction and purification, and summarizes its known biological activities.

Introduction to this compound

This compound (IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one) is a flavonoid glycoside, a class of natural products widely distributed in the plant kingdom.[1] It consists of the flavonol aglycone, quercetin, with two β-D-glucosyl residues attached at the 3 and 7 hydroxyl positions.[1] The name "quercetin" itself, derived from "quercetum" (oak forest), has been in use since 1857. This compound is found in various plants, including Zea mays (corn) and Abies nephrolepis (Khingan fir).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₇ | PubChem |

| Molecular Weight | 626.5 g/mol | PubChem[1] |

| CAS Number | 6892-74-6 | --- |

| Appearance | Typically a yellow, crystalline powder (in solid form) | General Flavonoid Properties |

Historical Context: The Initial Discovery and Isolation

The initial isolation of many flavonoid glycosides occurred in the early to mid-20th century, a period marked by the development of new separation techniques. While a definitive first report for this compound is elusive, its discovery would have relied on the methods of that era. Paper chromatography, pioneered in the 1940s, was a revolutionary tool for the separation and identification of flavonoids from plant extracts.[2][3][4]

The following protocol is a reconstruction of the methods likely employed for the initial isolation of this compound.

Experimental Protocol: Reconstructed Historical Isolation

-

Extraction:

-

Dried and powdered plant material (e.g., leaves, flowers) would be subjected to solvent extraction.

-

Commonly, this involved maceration or Soxhlet extraction with a polar solvent like ethanol or methanol to extract the glycosides.[5]

-

-

Preliminary Purification (Solvent Partitioning):

-

The crude alcoholic extract would be concentrated under reduced pressure.

-

The residue would then be partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, n-butanol).

-

Flavonoid glycosides, being polar, would typically partition into the n-butanol fraction.

-

-

Separation by Paper Chromatography:

-

The concentrated butanolic fraction would be spotted onto large sheets of filter paper (e.g., Whatman No. 1).

-

The chromatogram would be developed using a suitable solvent system. A common system for flavonoid glycosides was butanol-acetic acid-water (BAW).

-

After development, the separated compounds would be visualized under UV light, often with and without fuming with ammonia, which causes characteristic color changes in flavonoids.

-

-

Elution and Crystallization:

-

The band corresponding to the target compound would be excised from the paper chromatogram.

-

The compound would be eluted from the paper using a polar solvent like methanol.

-

The eluate would be concentrated, and the purified compound would be encouraged to crystallize, often from a solvent mixture like methanol-water.

-

-

Initial Characterization:

-

UV-Visible Spectroscopy: The UV spectrum would be recorded in methanol and with the addition of various shift reagents (e.g., NaOMe, AlCl₃, NaOAc, H₃BO₃) to provide information about the hydroxylation pattern of the flavonoid core.

-

Acid Hydrolysis: The glycoside would be heated with a dilute acid (e.g., HCl) to cleave the sugar moieties. The resulting aglycone (quercetin) and sugars (glucose) would be identified by co-chromatography with authentic standards.

-

Melting Point Determination: The melting point of the crystalline solid would be determined as a measure of purity.

-

Modern Isolation and Characterization Protocols

Contemporary methods for isolating this compound offer significantly higher resolution, speed, and purity compared to historical techniques. The following is a generalized protocol based on recent literature.

Experimental Protocol: Modern Isolation

-

Extraction:

-

Air-dried and powdered plant material is typically extracted with 70% methanol or ethanol at room temperature through maceration or ultrasonication.[5]

-

The combined extracts are filtered and concentrated using a rotary evaporator.

-

-

Fractionation:

-

The concentrated extract is suspended in water and partitioned successively with solvents such as chloroform and n-butanol.

-

The n-butanol fraction, containing the polar glycosides, is collected and evaporated to dryness.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography. Common stationary phases include:

-

Polyamide: Eluted with a gradient of increasing methanol in water.

-

Silica Gel: Eluted with a gradient of increasing methanol in a less polar solvent like chloroform or ethyl acetate.

-

Sephadex LH-20: Eluted with methanol.

-

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column.

-

A common mobile phase is a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The peak corresponding to this compound is collected.

-

-

Structural Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-MS/MS) is used to determine the exact mass and fragmentation pattern, confirming the molecular formula and the identities of the aglycone and sugar units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to unambiguously determine the structure, including the attachment points of the glucose moieties to the quercetin backbone.[6]

-

Biological Activity and Signaling Pathways

Recent research has focused on the anti-inflammatory and antioxidant properties of quercetin glycosides. While specific early studies on this compound are not prominent, research on a closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside, provides insights into its potential biological activities.[6][7]

-

Lipoxygenase (LOX) Inhibition: Quercetin glycosides have been shown to inhibit lipoxygenase, an enzyme involved in the inflammatory pathway that produces leukotrienes.[6][7]

-

Hyaluronidase Inhibition: Inhibition of hyaluronidase is another mechanism by which these compounds may exert anti-inflammatory effects.[7]

-

Inhibition of Inflammatory Mediators: Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have demonstrated that these glycosides can suppress the production of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6).[6]

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of a Quercetin Glycoside

| Assay | Target/Mediator | Result (IC₅₀ or % Inhibition) | Source |

| Lipoxygenase Inhibition | LOX-1 Enzyme | 75.3 ± 1.6% inhibition at 10 mM | [6] |

| Hyaluronidase Inhibition | Hyaluronidase Enzyme | 67.4 ± 4.0% inhibition at 2 mM | --- |

| ROS Production | LPS-stimulated RAW264.7 cells | Suppression of ROS | [6] |

| Nitric Oxide Production | LPS-stimulated RAW264.7 cells | Suppression of NO | [6] |

| IL-6 Production | LPS-stimulated RAW264.7 cells | Suppression of IL-6 | [6] |

| DPPH Radical Scavenging | DPPH Radical | EC₅₀ of 245.5 µM | [6] |

| ABTS Radical Scavenging | ABTS Radical | EC₅₀ of 68.8 µM | [6] |

(Data for Quercetin-3-O-diglucoside-7-O-glucoside)

Conclusion

This compound is a naturally occurring flavonoid whose initial discovery likely coincided with the advent of paper chromatography in the mid-20th century. While the primary literature marking its first isolation is not readily accessible, a reconstruction of historical methods provides a clear picture of the early approaches to its purification. Modern techniques, including various forms of column chromatography and preparative HPLC coupled with advanced spectroscopic methods, have streamlined its isolation and structural elucidation. Current research indicates that this class of compounds possesses significant anti-inflammatory and antioxidant properties, suggesting potential applications in drug development and as nutraceuticals. This guide provides a comprehensive technical overview for researchers interested in the history, isolation, and biological activity of this important natural product.

References

- 1. This compound | C27H30O17 | CID 10121947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 3. scilit.com [scilit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

The Double-Edged Sword of Sweetness: Unraveling the Biological Significance of Quercetin Glycosylation

A Technical Guide for Researchers and Drug Development Professionals

Quercetin, a ubiquitous flavonoid found in a wide array of plant-based foods, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-cancer properties. However, in its natural state, quercetin predominantly exists as glycosides—molecules where the core quercetin structure (the aglycone) is attached to one or more sugar moieties. This glycosylation profoundly impacts its biological fate and efficacy, creating a complex interplay of factors that govern its therapeutic potential. This technical guide delves into the core biological significance of quercetin glycosylation, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Bioavailability and Metabolism: The Sugar Gatekeepers

The attachment of a sugar molecule dramatically alters the physicochemical properties of quercetin, most notably its solubility and bioavailability. While glycosylation generally increases water solubility, its impact on absorption is multifaceted and depends on the type and position of the sugar.

Quercetin aglycone can be absorbed in the stomach and small intestine through passive diffusion. In contrast, quercetin glycosides are typically not absorbed in their intact form.[1] Their journey through the gastrointestinal tract involves a critical deglycosylation step.

Key Metabolic Steps:

-

Small Intestine: Quercetin glucosides can be hydrolyzed by lactase phlorizin hydrolase (LPH), an enzyme located on the brush border of enterocytes, releasing the absorbable quercetin aglycone.[1][2] Some glucosides can also be actively transported into enterocytes via the sodium-dependent glucose transporter 1 (SGLT1) before intracellular hydrolysis by cytosolic β-glucosidases.[3][4][5]

-

Colon: Glycosides that are not absorbed in the small intestine, such as those containing rhamnose (e.g., rutin), travel to the colon where they are hydrolyzed by microbial enzymes like α-L-rhamnosidases and β-glucosidases.[6]

-

Metabolism: Once absorbed as the aglycone, quercetin undergoes extensive phase I and phase II metabolism, primarily in the enterocytes and the liver. This results in the formation of methylated, glucuronidated, and sulfated metabolites, which are the primary forms found circulating in the plasma.[6][7][8] Importantly, intact quercetin glycosides are not typically detected in the bloodstream.[7][9]

The nature of the sugar moiety significantly influences the rate and extent of absorption. For instance, quercetin-3-O-glucoside is more readily absorbed than quercetin aglycone, while rutin (quercetin-3-O-rutinoside) exhibits much lower bioavailability.[10]

Table 1: Comparative Bioavailability of Quercetin and its Glycosides

| Compound | Test System | Key Findings | Reference(s) |

| Quercetin Aglycone vs. Quercetin-3-glucoside | Rats | Plasma concentration of quercetin metabolites was approximately 19.5 times higher after administration of quercetin-3-glucoside compared to the aglycone. | [10] |

| Quercetin Aglycone vs. Rutin | Rats | Plasma concentration of quercetin metabolites was significantly lower after administration of rutin compared to the aglycone. | [10] |

| Quercetin-4'-O-glucoside vs. Rutin | Humans | Peak plasma concentrations of quercetin metabolites were significantly higher and reached faster with quercetin-4'-O-glucoside from onions compared to rutin from buckwheat tea. | [9][11] |

| Quercetin Glucosides (Onions) vs. Quercetin Glycosides (Apples) | Humans | Quercetin from onions (mainly glucosides) is more bioavailable than from apples (containing rhamnosides and galactosides). | [1] |

Antioxidant Activity: A Tale of Two Forms

Quercetin's potent antioxidant activity is a cornerstone of its health benefits. However, glycosylation can modulate this activity. Generally, the aglycone exhibits stronger direct antioxidant and free radical scavenging activity in vitro compared to its glycosides.[12][13] This is because the free hydroxyl groups on the quercetin molecule, particularly in the B-ring, are crucial for donating hydrogen atoms to neutralize free radicals. Glycosylation at these positions can hinder this activity.

Despite this, quercetin glycosides contribute significantly to the overall antioxidant effect in vivo. Following ingestion, they act as a pool of quercetin that is gradually released through metabolism, leading to a sustained presence of antioxidant metabolites in the circulation.[2] Furthermore, some studies suggest that certain quercetin glycosides, like isoquercetin, exhibit superior cytoprotective effects against oxidative stress compared to the aglycone in cellular models.[14]

Table 2: Comparative Antioxidant Activity of Quercetin Aglycone and Glycosides

| Compound | Assay | Result | Reference(s) |

| Quercetin vs. Isoquercitrin, Hyperin, Rutin | ABTS radical scavenging | Quercetin showed the highest scavenging activity. | [13] |

| Quercetin vs. Isoquercitrin, Hyperin, Rutin | Mitochondrial H₂O₂ production | Quercetin was the most potent inhibitor of H₂O₂ production. | [13] |

| Quercetin vs. Isoquercetin (ISQ) and Hyperin (HYP) | Cellular antioxidant activity in Tetrahymena pyriformis | ISQ and HYP showed superior cytoprotective effects and increased antioxidant enzyme activity compared to quercetin. | [14] |

| Quercetin vs. Quercetin Glycosides | In vitro digestion model | Aglycone showed higher initial antioxidant activity, but it decreased more sharply than glycosides during intestinal digestion. | [15] |

Anti-Inflammatory Effects: Modulating Signaling Cascades

Both quercetin aglycone and its glycosides exhibit significant anti-inflammatory properties. They can modulate key inflammatory pathways, although the specific mechanisms and potency may differ.

Quercetin and its metabolites have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO).[16][17] This is often achieved by interfering with signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[16][18]

Studies on atopic dermatitis models have demonstrated that topical application of quercetin glycosides like isoquercitrin can effectively reduce skin inflammation by inhibiting the expression of pro-inflammatory chemokines and cytokines.[19][20] This effect was linked to the inhibition of ERK and p38 phosphorylation.[20]

Anti-Cancer Activity: A Multi-Pronged Attack

Quercetin has been extensively studied for its anti-cancer potential, and its glycosides are also implicated in these effects. The anti-cancer activity of quercetin is multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[21][22]

Quercetin can modulate several signaling pathways critical for cancer cell survival and proliferation, including:

-

PI3K/Akt/mTOR pathway: Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[6][22][23]

-

Wnt/β-catenin pathway: Quercetin can inhibit this pathway, which is often dysregulated in various cancers.[6][24]

-

MAPK/ERK1/2 pathway: Modulation of this pathway can influence cell growth and survival.[6][22]

-

NF-κB signaling: Inhibition of NF-κB can reduce inflammation-driven cancer progression.[24][25]

While the aglycone is often considered the more active form in vitro, the superior bioavailability of certain glycosides may lead to higher concentrations of active metabolites at the tumor site in vivo.[26]

Experimental Protocols

A comprehensive understanding of the biological significance of quercetin glycosylation relies on robust experimental methodologies. Below are outlines of key experimental protocols frequently cited in the literature.

Protocol 1: Determination of Bioavailability in Humans

Objective: To compare the pharmacokinetic parameters of different quercetin forms.

Methodology:

-

Study Design: A randomized, crossover study with a sufficient washout period between treatments.[9]

-

Subjects: Healthy human volunteers.

-

Intervention: Administration of standardized doses of quercetin aglycone, quercetin glycosides (e.g., quercetin-4'-O-glucoside), or plant extracts rich in specific glycosides (e.g., onion extract).[9][11]

-

Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-ingestion. Urine samples can also be collected.[9]

-

Sample Preparation: Plasma is separated from blood samples. To measure total quercetin, plasma and urine samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone.[9][10]

-

Analysis: Quercetin concentrations are quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV, electrochemical, or mass spectrometry detection.[7][9][10]

-

Pharmacokinetic Analysis: Parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life are calculated.[9][11]

Protocol 2: In Vitro Antioxidant Activity Assessment

Objective: To compare the free radical scavenging capacity of quercetin aglycone and its glycosides.

Methodology (ABTS Assay): [13]

-

Reagent Preparation: Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay: Add different concentrations of quercetin aglycone and its glycosides to the ABTS•+ working solution.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radicals).

Protocol 3: Cellular Uptake Studies using Caco-2 Cells

Objective: To investigate the transport mechanism of quercetin glycosides across the intestinal epithelium.

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer, which serves as a model for the intestinal barrier.

-

Transport Assay:

-

Add the test compound (e.g., quercetin-4'-β-glucoside) to the apical (AP) or basolateral (BL) side of the monolayer.

-

To investigate the role of specific transporters, incubate the cells with known inhibitors (e.g., phloridzin for SGLT1, MK-571 for MRPs).

-

To assess sodium dependency, replace the sodium-containing buffer with a sodium-free buffer.

-

-

Sample Collection: Collect samples from the opposite chamber at various time points.

-

Analysis: Quantify the concentration of the test compound and its metabolites in the collected samples and cell lysates using HPLC.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.

Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by quercetin and its metabolites.

Experimental Workflow

Caption: Experimental workflow for determining quercetin bioavailability.

Logical Relationships

Caption: Impact of glycosylation on quercetin's properties and activity.

Conclusion

The glycosylation of quercetin is a critical determinant of its biological significance. It governs the absorption, metabolism, and ultimately, the bioavailability of this potent flavonoid. While the aglycone may exhibit superior activity in in vitro assays, the improved solubility and altered absorption pathways of certain glycosides can lead to enhanced in vivo effects. For researchers and drug development professionals, understanding the nuances of quercetin glycosylation is paramount for designing effective therapeutic strategies and accurately interpreting experimental data. Future research should continue to elucidate the specific roles of different quercetin glycosides and their metabolites in modulating cellular signaling and promoting health.

References

- 1. Bioavailability of Quercetin [foodandnutritionjournal.org]

- 2. Quercetin Glycosides : Their Absorption, Metabolism and Antioxidant Activity | CiNii Research [cir.nii.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. Cellular uptake of dietary flavonoid quercetin 4'-beta-glucoside by sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 21. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]

- 23. Exploring the mechanistic pathways of promising bioflavonoid Quercetin in diabetes management [nrfhh.com]

- 24. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Quercetin 3,7-diglucoside: A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-diglucoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potential therapeutic applications. This document provides an in-depth technical overview of the current understanding of this compound's biological activities, with a primary focus on its antioxidant and anti-inflammatory properties. We present a compilation of quantitative data from key experimental studies, detailed methodologies for reproducing these findings, and visual representations of the implicated signaling pathways to facilitate further research and development in this area.

Introduction

Quercetin, a prominent member of the flavonoid family, is ubiquitously found in a variety of fruits and vegetables.[1] While the aglycone form has been extensively studied, its glycosidic derivatives, such as this compound, are gaining attention due to their potential for enhanced bioavailability and unique pharmacological profiles.[2] This technical guide aims to consolidate the existing scientific data on this compound, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Therapeutic Effects

The therapeutic efficacy of a compound is often quantified through in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound and its closely related analogue, Quercetin-3-O-diglucoside-7-O-glucoside, demonstrating their antioxidant and anti-inflammatory capabilities.

Table 1: Antioxidant Activity of Quercetin-3-O-diglucoside-7-O-glucoside

| Assay | EC50 (μM) | Reference |

| DPPH Radical Scavenging | 245.5 | [3] |

| ABTS Radical Scavenging | 68.8 | [3] |

Table 2: Anti-inflammatory Activity of Quercetin-3-O-diglucoside-7-O-glucoside

| Assay | IC50 / Inhibition | Concentration | Reference |

| Lipoxygenase (LOX) Inhibition | 75.3 ± 1.6% | 10 mM | [3] |

| Lipoxygenase (LOX) Inhibition | IC50 = 1.27 mM | [3] | |

| Hyaluronidase Inhibition | 67.4 ± 4.0% | 2 mM | [4] |

| ROS Production Inhibition (LPS-stimulated RAW264.7 cells) | 50.1% | 100 µM | [3] |

| ROS Production Inhibition (LPS-stimulated RAW264.7 cells) | 25.2% | 50 µM | [3] |

| NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Significant | 100 µM & 50 µM | [3] |

| IL-6 Production Inhibition (LPS-stimulated RAW264.7 cells) | Significant | 100 µM | [3] |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture should result in an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture : In a 96-well plate, add 100 µL of DPPH solution to 100 µL of various concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., methanol).[5]

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.[6]

-

Calculation : The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value is determined by plotting the scavenging percentage against the concentration of the test compound.

-

Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[1] Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Reaction Mixture : Mix 2 ml of the diluted ABTS•+ solution with different concentrations of the test compound.[7]

-

Incubation : Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).[7]

-

Measurement : Measure the decrease in absorbance at 734 nm.[7]

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Enzyme Inhibition Assays

-

Enzyme and Substrate Preparation : Prepare a solution of lipoxygenase (e.g., soybean LOX) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0 or 0.2 M borate buffer, pH 9.0).[3][8] Prepare a solution of the substrate, linoleic acid.

-

Reaction Mixture : In a cuvette, mix the test compound at various concentrations with the lipoxygenase solution and incubate for a short period (e.g., 3-10 minutes) at 25°C.[3][8]

-

Initiation of Reaction : Initiate the reaction by adding the linoleic acid substrate.[3]

-

Measurement : Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm for a set duration (e.g., 6-7 minutes).[3][8]

-

Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the concentration-inhibition curve.

-

Reagents : Prepare solutions of hyaluronidase, hyaluronic acid (substrate), and a buffer system (e.g., sodium phosphate buffer).

-

Pre-incubation : Pre-incubate the hyaluronidase enzyme with various concentrations of the test compound in a buffer solution (e.g., containing bovine serum albumin) at 37°C for 10 minutes.[4]

-

Reaction Initiation : Add the hyaluronic acid substrate to the mixture and incubate at 37°C for 45 minutes.[4]

-

Stopping the Reaction and Precipitation : Stop the reaction and precipitate the undigested hyaluronic acid by adding an acidic albumin solution.

-

Measurement : Measure the turbidity of the mixture using a spectrophotometer at a specific wavelength (e.g., 595 nm). The amount of undigested hyaluronic acid is proportional to the turbidity.

-

Calculation : The percentage of inhibition is calculated by comparing the turbidity of the sample to that of the control (no inhibitor). The IC50 value can then be determined.

Cell-Based Anti-inflammatory Assays (RAW264.7 Macrophages)

-

Cell Line : Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[3]

-

Cell Seeding : Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a specific density and allow them to adhere overnight.[3][9]

-

Treatment : Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).[3]

-

Staining : After treatment, wash the cells and incubate them with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The fluorescence intensity is directly proportional to the intracellular ROS levels.

-

Sample Collection : After the treatment period, collect the cell culture supernatant.[3]

-

Griess Reaction : Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[9]

-

Measurement : After a short incubation, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.[9]

-

Quantification : Use a sodium nitrite standard curve to quantify the amount of NO produced.

-

Sample Collection : Collect the cell culture supernatant after treatment.[3]

-

ELISA : Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 according to the manufacturer's instructions for the specific kit being used.[9] This typically involves capturing the IL-6 from the supernatant with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.

-

Quantification : Use a standard curve of recombinant IL-6 to quantify the concentration in the samples.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the putative mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin and its derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C27H30O17 | CID 10121947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Quercetin Glycosides

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent flavonoid found in numerous plants, is renowned for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. However, its poor water solubility and low bioavailability significantly hinder its clinical applications. Enzymatic glycosylation presents a highly effective and environmentally friendly strategy to overcome these limitations by attaching sugar moieties to the quercetin backbone, thereby enhancing its solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the enzymatic synthesis of quercetin glycosides, tailored for professionals in research and drug development.

Core Principles of Enzymatic Glycosylation of Quercetin

The enzymatic synthesis of quercetin glycosides primarily relies on the catalytic activity of various enzymes that facilitate the transfer of a glycosyl group from a donor substrate to the quercetin acceptor molecule. The two main strategies employed are in vitro enzymatic reactions and whole-cell biocatalysis.

Key Enzyme Classes:

-

Uridine Diphosphate-dependent Glycosyltransferases (UGTs): This is the most common class of enzymes used for the specific and efficient glycosylation of flavonoids. UGTs utilize an activated sugar donor, typically a UDP-sugar (e.g., UDP-glucose, UDP-rhamnose), to transfer the sugar moiety to a specific hydroxyl group on the quercetin molecule.[1][2] The regioselectivity of UGTs is a key advantage, allowing for the synthesis of specific glycosides like isoquercitrin (quercetin-3-O-glucoside).[3]

-

Cyclodextrin Glucanotransferases (CGTases): These enzymes catalyze the transfer of glucose units from starch or cyclodextrins to acceptor molecules.[4][5] CGTases can be used for the polyglucosylation of quercetin and its existing glycosides, like rutin, to further enhance solubility.[6][7]

-

Dextransucrases: These enzymes, primarily from lactic acid bacteria, catalyze the transfer of glucose from sucrose to acceptor molecules, offering a cost-effective method for glucosylation.

-

Glycosidases: While primarily involved in the hydrolysis of glycosidic bonds, under specific conditions (e.g., high substrate concentration, presence of organic co-solvents), glycosidases such as hesperidinase and naringinase can be used for the reverse reaction of transglycosylation to synthesize quercetin glycosides.[8][9] For instance, they are commonly used for the selective conversion of rutin to the more bioavailable isoquercitrin by cleaving the rhamnose moiety.[9]

Donor Substrates: The choice of donor substrate is dictated by the enzyme used. UGTs require activated nucleotide sugars, while CGTases and dextransucrases utilize inexpensive bulk carbohydrates like starch and sucrose, respectively.

Acceptor Substrates: The primary acceptor is quercetin aglycone. However, existing quercetin glycosides, such as rutin, can also serve as acceptors for further glycosylation or modification.[10]

Data Presentation: Quantitative Analysis of Enzymatic Synthesis

The efficiency of enzymatic synthesis is evaluated based on parameters such as product yield, conversion rate, and reaction time. The following tables summarize quantitative data from various studies.

| Enzyme/System | Acceptor Substrate | Donor Substrate | Main Product | Yield/Concentration | Conversion Rate | Reaction Time | Reference |

| UGT73G1 & StSUS1 | Quercetin (1 g/L) | Sucrose | Quercetin-3,4'-O-diglucoside | 427.11 mg/L | - | 16 h | [11] |

| Engineered E. coli | Quercetin | Endogenous UDP-sugars | Quercetin 3-O-(6-deoxytalose) | 98 mg/L | - | - | [2] |

| Engineered E. coli | Quercetin | Endogenous UDP-sugars | Rutin | 119.8 mg/L | - | - | [12] |

| Engineered E. coli | Quercetin | Endogenous UDP-sugars | Quercetin 3-O-glucosyl (1→2) xyloside | 65.0 mg/L | - | - | [12] |

| Hesperidinase | Rutin (1 g/L) | - | Isoquercitrin | - | 98.6% | 40 min | [8] |

| Hesperidinase with IL | Rutin | - | Isoquercitrin | 2.33-fold increase | 1.67-fold increase | 0.33-fold reduction | [13] |

| Recombinant E. coli | Rutin (30 g/L) | - | Quercetin | 20.24 ± 0.27 g/L | 100% | - | [14] |

| BbGT in E. coli | Quercetin (0.83 mM) | - | Quercetin-7-O-β-D-glucoside | 0.34 ± 0.02 mM | - | 24 h | [15] |

| BbGT in S. cerevisiae | Quercetin (0.41 mM) | - | Quercetin-3-O-β-D-glucoside | 0.22 ± 0.02 mM | - | 12 h | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of quercetin glycosides.

Synthesis of Quercetin-3,4'-O-diglucoside using UGT73G1 and Sucrose Synthase

This protocol describes an in vitro enzymatic cascade for the synthesis of a diglucoside of quercetin.[11]

Materials:

-

Quercetin

-

Sucrose

-

UDP

-

Recombinant UGT73G1 (from Allium cepa)

-

Recombinant StSUS1 (sucrose synthase from Solanum tuberosum)

-

Tris-HCl buffer (pH 7.2)

-

DMSO (for dissolving quercetin)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture (e.g., 10 mL) containing:

-

1 g/L Quercetin (dissolved in a minimal amount of DMSO)

-

Sucrose (as the glucose donor)

-

UDP

-

Purified UGT73G1 and StSUS1 enzymes

-

Tris-HCl buffer (pH 7.2)

-

-

Incubate the reaction mixture at 40°C with gentle shaking.[11]

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4 hours).

-

Terminate the reaction by adding an equal volume of methanol to the aliquot to precipitate the enzymes.

-

Centrifuge the sample to remove the precipitated protein.

-

Analyze the supernatant using HPLC to quantify the formation of quercetin-3,4'-O-diglucoside.[11]

-

The maximum concentration of 427.11 mg/L was achieved after 16 hours.[11]

Whole-Cell Biotransformation of Quercetin to a Novel Glycoside in Engineered E. coli

This protocol outlines the use of metabolically engineered E. coli for the production of a novel quercetin glycoside.[2]

Materials:

-